molecular formula C12H17N3O4 B1291410 6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid CAS No. 821785-76-6

6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid

Cat. No. B1291410
M. Wt: 267.28 g/mol
InChI Key: IHDFHXCBQLIARA-UHFFFAOYSA-N
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Description

The compound "6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid" is a derivative of pyrazolopyridine, which is a heterocyclic aromatic organic compound. This compound is of interest due to its potential as a building block in pharmaceutical chemistry, given the biological activity associated with pyrazolopyridine derivatives.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the synthesis of 6-alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides involves a multi-step process starting with the addition of a primary alkylamine to methyl acrylate, followed by several transformations to obtain the desired carboxylic acid, which is then amidated to yield the title compounds . Another study describes the synthesis of 5-substituted and carbo[b]fused pyrazolo[4,3-b]pyridines from N-Boc-4-aminopyrazole-5-carbaldehydes, which involves a reaction with various ketones in the presence of pyrrolidine . These methods highlight the complexity and versatility of synthetic routes available for pyrazolopyridine derivatives.

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives is characterized by the presence of a pyrazole ring fused to a pyridine ring. The specific substituents and functional groups attached to this core structure define the chemical and physical properties of the compound. For example, the introduction of a Boc (tert-butoxycarbonyl) group provides protection for amino groups during synthesis . The elucidation of molecular structures is often achieved through techniques such as NMR spectroscopy and X-ray diffraction analysis, as demonstrated in the study of 7-oxo-6-[pyrazol-3'(5')-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines .

Chemical Reactions Analysis

Pyrazolopyridine derivatives undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. For instance, the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with creatinine under refluxing acetic acid conditions leads to the formation of 6-aminoimidazo[4,5-b]pyrazolo[3,4-e]pyridines . Additionally, the electrochemical synthesis of 3-methyl-4-aryl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones from 5-methylpyrazol-3-amine, aldehydes, and Meldrum’s acid demonstrates the potential for green chemistry approaches in the synthesis of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives are influenced by their molecular structure. The presence of various substituents can affect properties such as solubility, melting point, and reactivity. For example, the Boc group is known to increase steric bulk and protect amino functionalities during reactions . The specific properties of "6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid" would depend on its exact structure and substituents, which would need to be characterized through experimental studies.

Scientific Research Applications

Synthesis and Application in Heterocyclic Chemistry

A significant application of 6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid derivatives lies in their role as intermediates in the synthesis of biologically active scaffolds. Research has developed convenient approaches for synthesizing 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, utilizing cyclocondensation of N-Boc-4-aminopyrazole-5-carbaldehydes with creatinine and 5-aminopyrazolo[4,3-b]pyridine-6-carboxylic acids. These methods have yielded promising heterocyclic systems with good efficiency, showcasing the versatility of the compound in synthesizing novel heterocycles (Yakovenko & Vovk, 2021).

Advancements in Synthetic Methodologies

Another study highlighted the synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines using the Suzuki-Miyaura cross-coupling methodology. This approach allows for the introduction of a wide range of substituents at the C3 position, demonstrating the compound's utility in creating diversified heterocyclic structures with potential for further functionalization (Kemmitt et al., 2014).

properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-4-7-8(6-15)13-14-9(7)10(16)17/h4-6H2,1-3H3,(H,13,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDFHXCBQLIARA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620672
Record name 6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid

CAS RN

821785-76-6
Record name 6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-tert-Butoxycarbonyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid
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